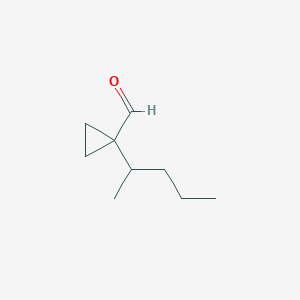

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde

Description

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde is a cyclopropane-based aldehyde featuring a branched pentan-2-yl substituent attached to the cyclopropane ring. The compound combines the inherent strain and reactivity of the cyclopropane ring with the electrophilic aldehyde functional group. The pentan-2-yl group introduces steric bulk and lipophilicity, which may influence solubility, stability, and reactivity compared to simpler derivatives .

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-pentan-2-ylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C9H16O/c1-3-4-8(2)9(7-10)5-6-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

UPPSEBBMMDNUHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1(CC1)C=O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation Reactions

Cyclopropanation reactions involve the formation of a cyclopropane ring from an alkene and a carbene or carbenoid species. This process can be catalyzed by transition metals like copper or rhodium. For the synthesis of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde, a suitable alkene (e.g., pent-2-en-1-ol derivatives) would be reacted with a carbene source in the presence of a catalyst to form the cyclopropane ring. Subsequent oxidation steps would introduce the aldehyde group.

Oxidation Steps

After the cyclopropanation step, the resulting compound would need to be oxidized to introduce the aldehyde group. Common oxidation reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane. These reagents selectively oxidize primary alcohols to aldehydes without further oxidizing them to carboxylic acids.

Chemical Reactions and Applications

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde can undergo several significant chemical reactions due to its aldehyde functional group. These reactions allow for the transformation of the compound into various functionalized products, expanding its utility in organic synthesis. The compound has potential applications in synthetic organic chemistry and pharmaceuticals, where its unique structure can influence its reactivity and interactions.

Reaction with Amines

The aldehyde group in 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde can react with amines to form imines. This reaction is useful for synthesizing compounds with potential biological activities.

Reaction with Grignard Reagents

The aldehyde can also react with Grignard reagents to form secondary alcohols. This reaction is valuable for introducing additional functional groups onto the cyclopropane ring.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde, including variations in the alkyl chain length and type. These differences can significantly impact the chemical reactivity and biological activity of the compounds.

Structural Variations

| Compound | Molecular Formula | Molecular Weight | Structural Features |

|---|---|---|---|

| 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde | C9H16O | 140.22 g/mol | Cyclopropane ring with pentan-2-yl side chain and aldehyde group |

| Phenylcyclopropane derivatives | Varied | Varied | Cyclopropane ring with phenyl side chain |

| Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate | C7H12O3 | 144.17 g/mol | Cyclopropane ring with hydroxymethyl and ethyl ester groups |

Chemical Reactions Analysis

Reaction Mechanisms

The cyclopropanation process typically proceeds via a concerted mechanism , where the carbene or diazo compound reacts with the alkene in a single step. Key mechanistic insights include:

-

Transition state analysis : The trans-product formation is favored due to lower activation energy (∆G‡ = 18.58 kcal/mol vs. cis ∆G‡ = 20.75 kcal/mol), driven by π–π interactions and steric factors .

-

Electron effects : Electron-withdrawing groups (e.g., CO₂Et) on the carbene moiety stabilize the transition state, accelerating the reaction .

Functionalization Reactions

The aldehyde group in 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde enables diverse reactivity:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Reduction | NaBH₄ | Alkane formation |

| Oxidation | KMnO₄ | Carboxylic acid formation |

| Nucleophilic addition | Grignard reagents | Alcohol derivatives |

| Aldol condensation | Base (e.g., NaOH) | β-Hydroxy ketone derivatives |

These reactions are critical for expanding the compound’s utility in medicinal chemistry and materials science .

Comparison with Analogous Compounds

Scientific Research Applications

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The cyclopropane ring, due to its strain, can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde with structurally related cyclopropane-carbaldehyde derivatives, emphasizing substituent effects and molecular properties.

Key Observations:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., fluoromethyl) increase the electrophilicity of the aldehyde, favoring nucleophilic addition reactions .

- Bulky substituents like pentan-2-yl may hinder reaction kinetics due to steric shielding of the aldehyde group.

Solubility and Stability :

- Polar substituents (e.g., hydroxymethyl) improve aqueous solubility, whereas lipophilic groups (e.g., pentan-2-yl, 4-chlorophenyl) enhance compatibility with organic solvents .

- Cyclopropane rings generally confer strain-driven reactivity, but bulky substituents (e.g., oxan-4-yl) can stabilize the molecule through steric protection .

Applications :

- Fluorinated and chlorinated derivatives are prioritized in medicinal chemistry for their metabolic stability and binding affinity .

- Hydroxymethyl analogs may serve as intermediates in polymer or agrochemical synthesis due to their bifunctional reactivity .

Research Findings and Limitations

While direct studies on 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde are absent in the provided evidence, extrapolation from analogs suggests:

- Synthetic Challenges : Steric hindrance from the pentan-2-yl group may complicate synthesis, requiring optimized catalysts or conditions.

- Toxicity Data Gaps: No hazard classifications are reported for cyclopropane-carbaldehydes in the evidence, but thorough toxicological studies are recommended due to structural similarities to reactive aldehydes .

Biological Activity

1-(Pentan-2-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclopropane ring with a pentan-2-yl group and an aldehyde functional group. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Synthesis

Recent advancements in synthetic methodologies have facilitated the production of cyclopropane derivatives, including 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde. Techniques such as titanium(IV) alkoxide-mediated cyclopropanation have been employed to achieve high yields of these compounds, showcasing their potential for further functionalization in medicinal chemistry .

Pharmacological Characterization

The biological activity of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde has been investigated through various studies focusing on its interaction with specific receptors and enzymes. Notably, compounds with similar structural motifs have shown promising results in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that modifications to the cyclopropane ring or substituents can significantly influence receptor binding affinities and functional outcomes. For instance, variations in the alkyl chain length or branching can affect lipophilicity and metabolic stability, which are critical parameters for drug efficacy .

Antimicrobial Activity

Research has indicated that cyclopropane derivatives exhibit antimicrobial properties. A study reported the synthesis of several related compounds that demonstrated significant antibacterial activity against various strains of bacteria, including drug-resistant strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde. Some derivatives have been shown to act as antagonists at NMDA receptors, suggesting potential applications in treating neurodegenerative disorders . The modulation of glutamatergic signaling pathways may provide therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.

Data Tables

Q & A

Q. How is it utilized in studying cyclopropane ring strain effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.